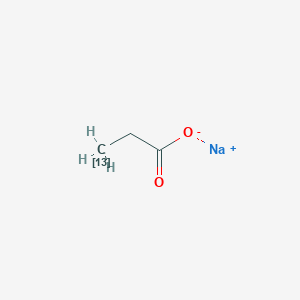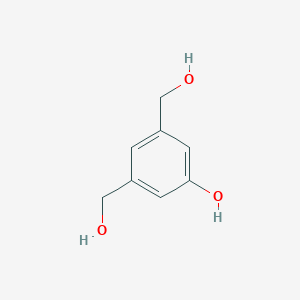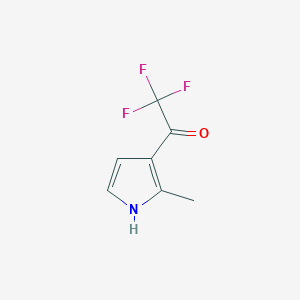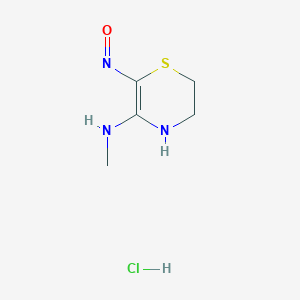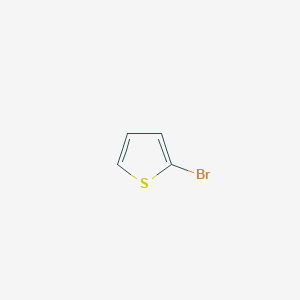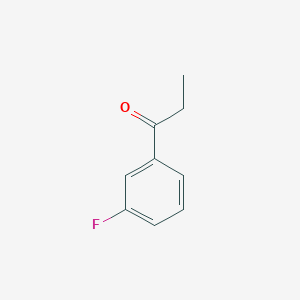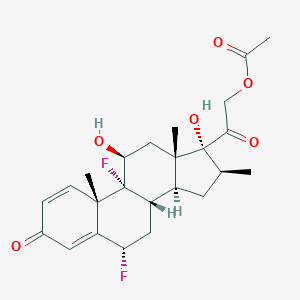
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tulobuterol is a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . The compound is known for its ability to relax bronchial smooth muscles, thereby easing breathing in patients with respiratory conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Tulobuterol typically involves the following steps:
Oxidation: The oxidation of 2’-chloroacetophenone with selenium dioxide yields o-chlorophenylglyoxal.
Condensation: The o-chlorophenylglyoxal is then condensed with tert-butylamine to form an imine.
Reduction: The imine is reduced using sodium borohydride to produce ®-Tulobuterol.
Industrial Production Methods: A novel synthesis route for tulobuterol hydrochloride involves the bromination of 2-chloroacetophenone, followed by reduction with sodium borohydride and subsequent amination. This method is cost-effective and suitable for industrial-scale production, yielding high-purity tulobuterol hydrochloride .
Chemical Reactions Analysis
Types of Reactions: ®-Tulobuterol undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of 2’-chloroacetophenone.
Reduction: The reduction of the imine intermediate to form the final product.
Substitution: The condensation step involves a substitution reaction where tert-butylamine reacts with o-chlorophenylglyoxal.
Common Reagents and Conditions:
Oxidation: Selenium dioxide is used as the oxidizing agent.
Reduction: Sodium borohydride is employed for the reduction process.
Condensation: Tert-butylamine is used in the condensation step.
Major Products Formed: The primary product formed from these reactions is ®-Tulobuterol, with high purity achieved through careful control of reaction conditions .
Scientific Research Applications
®-Tulobuterol has a wide range of applications in scientific research, including:
Chemistry: It is studied for its synthesis and reaction mechanisms.
Biology: Research focuses on its effects on bronchial smooth muscles and its role as a beta2-adrenergic receptor agonist.
Medicine: It is used in the treatment of asthma and COPD, with studies exploring its long-term safety and efficacy
Mechanism of Action
®-Tulobuterol exerts its effects by binding to beta2-adrenergic receptors on bronchial smooth muscles. This binding activates adenylate cyclase through G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscles, thereby improving airflow and easing breathing in patients with asthma and COPD .
Comparison with Similar Compounds
Salbutamol: Another beta2-adrenergic receptor agonist used as a bronchodilator.
Formoterol: A long-acting beta2-adrenergic receptor agonist with similar applications.
Salmeterol: Another long-acting beta2-adrenergic receptor agonist used in the management of asthma and COPD.
Uniqueness of ®-Tulobuterol: ®-Tulobuterol is unique due to its transdermal delivery system, which provides a steady release of the drug over 24 hours. This delivery method enhances patient compliance and ensures consistent therapeutic effects, making it particularly effective for managing nocturnal asthma .
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
(1R)-2-(tert-butylamino)-1-(2-chlorophenyl)ethanol |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3/t11-/m0/s1 |
InChI Key |
YREYLAVBNPACJM-NSHDSACASA-N |
SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




